N'-(2-(4-isopropylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-(4-isopropylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide is a synthetic organic compound with the molecular formula C20H22N2O5 and a molar mass of 370.39908 g/mol . This compound is characterized by its unique structure, which includes a dihydrobenzo[b][1,4]dioxine core and a carbohydrazide functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(4-isopropylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide typically involves multiple steps:
Formation of the dihydrobenzo[b][1,4]dioxine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the isopropylphenoxy group: This step involves the reaction of the dihydrobenzo[b][1,4]dioxine intermediate with 4-isopropylphenol in the presence of a suitable coupling agent.
Acetylation: The resulting product is then acetylated using acetic anhydride or acetyl chloride.
Formation of the carbohydrazide group: Finally, the acetylated intermediate is reacted with hydrazine hydrate to form the carbohydrazide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-(4-isopropylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’-(2-(4-isopropylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N’-(2-(4-isopropylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-(4-methylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide
- N’-(2-(4-ethylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide
Uniqueness
N’-(2-(4-isopropylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds .
Properties
Molecular Formula |
C20H22N2O5 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N'-[2-(4-propan-2-ylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |
InChI |
InChI=1S/C20H22N2O5/c1-13(2)14-7-9-15(10-8-14)25-12-19(23)21-22-20(24)18-11-26-16-5-3-4-6-17(16)27-18/h3-10,13,18H,11-12H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
SSVWIZDUKWYROW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.